N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a structurally complex molecule featuring a 1,3-benzodioxole moiety, a 2,4-dioxo-tetrahydroquinazoline core, and a 2-fluorophenyl substituent. The benzodioxol group is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the tetrahydroquinazolinone scaffold is associated with kinase inhibition and antiproliferative activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5/c29-22-9-3-1-7-20(22)17-32-23-10-4-2-8-21(23)27(34)31(28(32)35)14-6-5-11-26(33)30-16-19-12-13-24-25(15-19)37-18-36-24/h1-4,7-10,12-13,15H,5-6,11,14,16-18H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXIGULYYCVAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzodioxole moiety which is known for its diverse biological activities due to its ability to interact with various biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have shown that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Neuroprotective studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might act on various receptors (e.g., G-protein coupled receptors) to exert its effects.
- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of similar compounds for anticancer activity using multicellular spheroid models. The results indicated that certain derivatives exhibited significant cytotoxicity with lower toxicity towards normal cells.
Example Study Findings
| Study | Compound Tested | Result |
|---|---|---|
| Walid Fayad et al. (2019) | Similar benzodioxole derivative | Effective against breast cancer cells with an IC50 of 12 µM |
Comparison with Similar Compounds
Tetrahydroquinazolinone vs. Thiazolidinone/Tetrazole Derivatives
The tetrahydroquinazolinone core in the target compound differs from thiazolidinone (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives) and tetrazole-based scaffolds (e.g., AV6 in ). Thiazolidinones exhibit distinct electronic properties due to their sulfur atom, while tetrazoles serve as bioisosteres for carboxylic acids, enhancing solubility and metabolic resistance .
Benzodioxol vs. Benzodiazol Substituents
The 1,3-benzodioxol group in the target compound contrasts with benzodiazol (e.g., 1H-benzo[d]imidazole derivatives in ). Benzodiazol derivatives often exhibit stronger π-π stacking interactions but may suffer from reduced metabolic stability compared to benzodioxol-containing analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The benzodioxol and pentanamide groups in the target compound likely enhance aqueous solubility compared to purely aromatic analogs (e.g., naphthalen-2-yl derivatives in ). Fluorophenyl groups typically increase lipophilicity (logP ~3–4), which may improve membrane permeability but reduce solubility .
| Compound | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 3.2–3.8 | <0.1 (aqueous) |
| AV7 () | 2.8 | 0.5 (DMF) |
| 9c () | 4.1 | <0.01 (aqueous) |
Metabolic Stability
The 1,3-benzodioxol group is resistant to oxidative metabolism, whereas tetrazole-containing analogs (e.g., AV6) may undergo glucuronidation or hydrolysis .
Antiproliferative Activity
Tetrahydroquinazolinone derivatives are reported to inhibit kinases (e.g., EGFR, VEGFR), with IC50 values in the nanomolar range. The fluorophenyl substituent in the target compound may enhance selectivity for fluorophore-rich binding pockets .
Enzyme Inhibition
Compounds with benzodioxol-methyl groups (e.g., N-(1,3-benzodioxol-5-ylmethyl) derivatives in ) show activity against proteases and oxidoreductases. The tetrahydroquinazolinone core may act as a transition-state mimic for hydrolase inhibition .
Challenges and Limitations in Structural Predictions
Despite structural similarities, highlights that only ~20% of compounds with Tanimoto coefficients >0.85 share similar gene expression profiles. For example, AV6 () and the target compound may diverge in bioactivity due to differences in scaffold flexibility and electronic environments .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step protocols, typically starting with coupling reactions between the benzodioxolylmethyl and quinazolinone moieties. Key steps include:
- Alkylation : Reaction of 2-fluorobenzyl halides with tetrahydroquinazolinone precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Bond Formation : Use of coupling agents like EDCI/HOBt for conjugating the pentanamide chain .
- Purification : Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., THF for anhydrous conditions), temperature control (60–80°C for amidation), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. How can researchers confirm the structure and purity of the synthesized compound?
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., benzodioxole protons at δ 6.7–7.1 ppm, quinazolinone carbonyls at δ 165–170 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention times should match reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] calculated for C₂₈H₂₃FN₃O₅) .
Q. Which functional groups in the compound are most reactive, and how do they influence downstream modifications?
- Benzodioxole : Susceptible to oxidative cleavage; avoid strong oxidizing agents during synthesis .
- Quinazoline-2,4-dione : Participates in nucleophilic substitution at the N3 position; useful for introducing fluorophenylmethyl groups .
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability; consider halogenated analogs for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers address low yields in the final amidation step?
- Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce side reactions .
- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP, to improve coupling efficiency .
- AI-Driven Reaction Monitoring : Use COMSOL Multiphysics simulations to model reaction kinetics and identify bottlenecks (e.g., byproduct formation) .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
